molecular formula C11H13NO2S B15161638 5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one CAS No. 156232-23-4

5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15161638
CAS No.: 156232-23-4
M. Wt: 223.29 g/mol
InChI Key: NINUNIYJMQOZRX-UHFFFAOYSA-N
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Description

5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethoxy group at the 5-position, a methylsulfanyl group at the 3-position, and a carbonyl group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 5-ethoxyindole, a methylsulfanyl group can be introduced at the 3-position through a nucleophilic substitution reaction. The final step involves the formation of the carbonyl group at the 2-position via oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (MCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethoxy-3-(methylsulfanyl)-1-benzothiophene-2-thiol
  • 5-Ethoxy-3-(methylsulfanyl)-1-benzothiophen-6-yl]boronic acid

Comparison

Compared to similar compounds, 5-Ethoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern on the indole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

156232-23-4

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

5-ethoxy-3-methylsulfanyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H13NO2S/c1-3-14-7-4-5-9-8(6-7)10(15-2)11(13)12-9/h4-6,10H,3H2,1-2H3,(H,12,13)

InChI Key

NINUNIYJMQOZRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C2SC

Origin of Product

United States

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